molecular formula C28H36ClN3O4S B12415536 (2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one

(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one

Cat. No.: B12415536
M. Wt: 546.1 g/mol
InChI Key: JBITZLMCDYBANM-WOLMIXIISA-N
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Description

The compound “(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it may have interesting biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core isoquinolinone structure, the introduction of the dioxolo group, and the attachment of the various substituents. Common synthetic methods might include:

    Cyclization reactions: to form the isoquinolinone core.

    Substitution reactions: to introduce the chloro and dimethylamino groups.

    Oxidation and reduction reactions: to modify the oxidation state of various parts of the molecule.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route to maximize yield and minimize cost. This might include:

    Scaling up: the reactions to industrial volumes.

    Using catalysts: to increase reaction efficiency.

    Purification techniques: such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Potentially converting the sulfanyl group to a sulfoxide or sulfone.

    Reduction: Reducing the ketone group to an alcohol.

    Substitution: Replacing the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions used but might include:

    Sulfoxides or sulfones: from oxidation.

    Alcohols: from reduction.

    Substituted derivatives: from nucleophilic substitution.

Scientific Research Applications

The compound could have various scientific research applications, including:

    Medicinal Chemistry: Potential as a drug candidate due to its complex structure and potential biological activity.

    Pharmacology: Studying its effects on biological systems and potential therapeutic uses.

    Materials Science: Exploring its properties for use in advanced materials or as a building block for more complex structures.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Potential mechanisms might include:

    Binding to receptors: Modulating their activity.

    Inhibiting enzymes: Affecting metabolic pathways.

    Interacting with DNA or RNA: Influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

    Isoquinolinone derivatives: Compounds with similar core structures.

    Dioxolo compounds: Molecules containing the dioxolo group.

    Chloro-substituted compounds: Molecules with similar chloro substituents.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and substituents, which may confer unique biological activities or chemical properties not found in other similar compounds.

Properties

Molecular Formula

C28H36ClN3O4S

Molecular Weight

546.1 g/mol

IUPAC Name

(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one

InChI

InChI=1S/C28H36ClN3O4S/c1-15-13-21(37-6)20(26(33)30-15)14-32-12-11-19-22(27(32)34)16(2)24-25(23(19)29)36-28(3,35-24)17-7-9-18(10-8-17)31(4)5/h13,17-18H,7-12,14H2,1-6H3,(H,30,33)/t17?,18?,28-/m1/s1

InChI Key

JBITZLMCDYBANM-WOLMIXIISA-N

Isomeric SMILES

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C4=C(C(=C3C2=O)C)O[C@@](O4)(C)C5CCC(CC5)N(C)C)Cl)SC

Canonical SMILES

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C4=C(C(=C3C2=O)C)OC(O4)(C)C5CCC(CC5)N(C)C)Cl)SC

Origin of Product

United States

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